MKT-077

Vue d'ensemble

Description

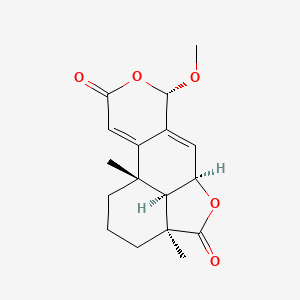

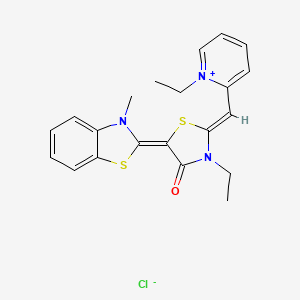

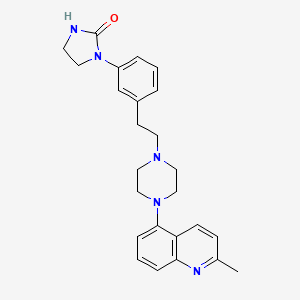

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride is a complex organic compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a pyridinium core with multiple substituents, makes it a subject of interest for researchers.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology

Biologically, pyridinium salts are known for their antimicrobial properties. This compound, in particular, has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new pharmaceuticals.

Medicine

In medicine, the compound’s ability to interact with biological membranes and proteins has led to its investigation as a potential drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textile and printing industries.

Mécanisme D'action

MKT-077, also known as FJ-776 or 8PF5ZXI0JE, is a cationic rhodacyanine dye analogue that has been studied for its potential in cancer therapy . This article provides an overview of the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.

Target of Action

this compound primarily targets the heat shock protein 70 (HSP70) family . HSP70 proteins are molecular chaperones involved in a variety of cellular protein folding and remodeling processes . In particular, this compound binds to an HSP70 family member, mortalin (mot-2), and disrupts its interactions with the tumor suppressor protein, p53 .

Mode of Action

The compound’s mode of action involves its interaction with the HSP70 family protein, mortalin. This compound abrogates the interactions between mortalin and p53 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the p53 protein. By disrupting the interaction between mortalin and p53, this compound allows p53 to function normally, leading to the arrest of cancer cell growth . This suggests that this compound may be particularly useful for therapy of cancers with wild-type p53 .

Pharmacokinetics

this compound exhibits a prolonged terminal half-life and a large volume of distribution . The plasma levels of this compound decline in a triphasic manner after intravenous administration . The compound is primarily excreted in unmetabolized form, with recoveries of total radioactivity in urine and feces corresponding to 33.5% and 61.1%, respectively .

Result of Action

The result of this compound’s action is the selective growth arrest in transformed cells . This is achieved through the release of wild-type p53 from the p53-mot-2 complexes in the cytoplasm of cancer cells, allowing p53 to resume its transcriptional activation function . This leads to the inhibition of cancer cell growth .

Action Environment

The action of this compound is influenced by the mitochondrial environment of the cells. Due to its positive charge, this compound can pass through the hydrophobic barriers of cell membrane lipid bilayers and is preferentially retained inside mitochondria . The higher mitochondrial membrane potential of carcinoma cells accounts for its preferential retention and cytotoxicity .

Analyse Biochimique

Biochemical Properties

MKT-077 has been found to interact with the heat shock protein 70 (HSP70) family . It binds to an HSP70 family member, mortalin, and abrogates its interactions with the tumor suppressor protein, p53 . This leads to the release of wild-type p53 from cytoplasmically sequestered p53-mortalin complexes and rescues its transcriptional activation function .

Cellular Effects

This compound exhibits low cytotoxicity and inhibits broad-spectrum human cancer cell lines, including colon cancer, breast cancer, and pancreatic cancer . It inhibits the growth of tumor in nude mice enograft tumor model . This compound causes a rapid decrease in oxygen consumption in carcinoma cells . It also induces a decrease in cellular metabolism, which is proportional to the uptake rate .

Molecular Mechanism

This compound is taken up and retained by mitochondria . Over 90% of intracellular this compound is bound or sequestered, likely by the mitochondria . The uptake of this compound results in a rapid decrease in oxygen consumption . This compound inhibits mitochondrial respiration , and it is thought to act as a metabolic poison, leading to G1 arrest and apoptosis .

Temporal Effects in Laboratory Settings

Cells take up this compound with a time constant of approximately 1 hour . The uptake results in a rapid decrease in oxygen consumption, with a time constant of approximately 30 minutes . This compound proves to be a potent metabolic inhibitor, with dose-dependent decreases of 45–73% .

Dosage Effects in Animal Models

This compound has been tested in animal models . Clinical trials were terminated due to renal toxicity . Despite this, this compound served as a prototype for the development of analogs with improved specific toxicity .

Metabolic Pathways

This compound is known to inhibit mitochondrial respiration

Transport and Distribution

This compound is a cationic rhodacyanine dye analogue that can pass through the hydrophobic barriers of membrane lipid bilayers because of its positive charge . It is preferentially retained inside mitochondria, which carry a high negative charge .

Subcellular Localization

This compound is taken up and retained by mitochondria . Over 90% of intracellular this compound is bound or sequestered, likely by the mitochondria . This suggests that the mitochondria are the primary subcellular localization of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For this specific compound, the synthetic route may include the following steps:

Quaternization Reaction: Pyridine is reacted with an alkyl halide (e.g., ethyl chloride) under reflux conditions to form the corresponding pyridinium salt.

Condensation Reaction: The intermediate is then subjected to a condensation reaction with a thiazolidinone derivative, which introduces the thiazolidinylidene moiety.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinylidene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted benzothiazolylidene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridinium, 1-ethyl-3-methyl-: This compound has a similar pyridinium core but lacks the complex substituents found in the target compound.

Pyridinium, 1-ethyl-2-[[3-ethyl-5-(2-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (11): This compound is structurally similar but has different substituents on the benzothiazolylidene group.

Uniqueness

The uniqueness of (2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride lies in its complex structure, which imparts distinct reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Propriétés

Numéro CAS |

147366-41-4 |

|---|---|

Formule moléculaire |

C21H22ClN3OS2 |

Poids moléculaire |

432.0 g/mol |

Nom IUPAC |

(2Z)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride |

InChI |

InChI=1S/C21H22N3OS2.ClH/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;/h6-14H,4-5H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

VSKYOTRJSLYFHX-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] |

SMILES isomérique |

CCN1/C(=C/C2=CC=CC=[N+]2CC)/SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] |

SMILES canonique |

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] |

Apparence |

Solid powder |

| 1427472-75-0 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1-ethyl-2-((3-ethyl-5-(3-methylbenzothiazolin-2-yliden))-4-oxothiazolidin-2-ylidenemethyl)pyridium chloride FJ-776 MKT 077 MKT-077 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)

![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)